molecular formula C12H18ClNO2S2 B2636004 N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide CAS No. 666699-37-2

N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide

Cat. No.: B2636004
CAS No.: 666699-37-2
M. Wt: 307.85
InChI Key: KUFHZKIYVMHVNR-UHFFFAOYSA-N
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Description

N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide is an organic compound characterized by the presence of a tert-butylsulfanyl group, an ethyl chain, and a 4-chlorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(tert-butylsulfanyl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can include signal transduction, metabolic processes, or cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide
  • N-[2-(tert-butylsulfanyl)ethyl]-4-fluorobenzenesulfonamide

Uniqueness

N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. Compared to its nitro and fluoro analogs, the chloro derivative may exhibit different physicochemical properties and biological activities, making it a valuable compound for diverse applications.

Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2S2/c1-12(2,3)17-9-8-14-18(15,16)11-6-4-10(13)5-7-11/h4-7,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFHZKIYVMHVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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